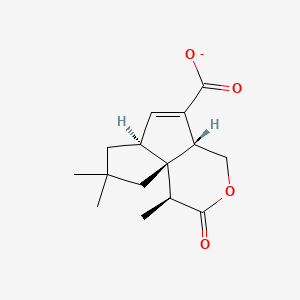

pentalenolactone D(1-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pentalenolactone D(1-) is a monocarboxylic acid anion that is the conjugate base of pentalenolactone D, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a pentalenolactone D.

科学研究应用

Antimicrobial Properties

Pentalenolactone D(1-) has demonstrated substantial antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of various microorganisms, confirming its potential as an antibiotic agent.

- Case Study : In research conducted by Kato et al. (2021), two analogs of pentalenolactone were isolated, showing moderate antibacterial activities. The study validated the biosynthetic potential of Actinobacteria in producing terpenoids, highlighting the relevance of pentalenolactone D(1-) in natural drug discovery .

Antiviral Activity

Pentalenolactone D(1-) has been identified as an effective antiviral agent, particularly against DNA viruses such as herpes simplex virus types 1 and 2. The compound inhibits viral replication, suggesting its potential for therapeutic applications in virology.

- Research Findings : A study indicated that pentalenolactone irreversibly inactivates glyceraldehyde-3-phosphate dehydrogenase, a glycolytic enzyme targeted by the compound, leading to its antiviral effects . This mechanism underlines its potential utility in developing antiviral treatments.

Biological Mechanisms

The compound acts through specific biochemical pathways that involve the inhibition of key enzymes and cellular processes. For instance, it has been shown to inhibit vascular smooth muscle cell proliferation, which may have implications for cardiovascular health.

- Mechanism Insight : Pentalenolactone D(1-) selectively inhibits glycolytic enzymes, disrupting metabolic processes in target cells. This property is particularly relevant in cancer research where metabolic reprogramming is a hallmark of tumor cells .

Biosynthesis and Genetic Engineering

Understanding the biosynthetic pathway of pentalenolactone D(1-) has opened avenues for genetic engineering to enhance its production. Molecular cloning techniques have been employed to identify and characterize genes involved in its biosynthesis.

- Genetic Studies : Research has successfully cloned and expressed genes from Streptomyces avermitilis, elucidating the enzymatic steps leading to pentalenolactone production . This knowledge facilitates biotechnological applications where engineered strains could produce higher yields of this valuable compound.

Agricultural Applications

Given its antimicrobial properties, pentalenolactone D(1-) is also being explored for agricultural uses as a natural pesticide or fungicide. Its ability to combat plant pathogens could make it an environmentally friendly alternative to synthetic chemicals.

- Agricultural Research : The potential use of pentalenolactone derivatives in crop protection strategies has been suggested based on their biological activity against plant pathogens . Further studies are needed to evaluate their efficacy and safety in agricultural settings.

Summary Table: Applications of Pentalenolactone D(1-)

常见问题

Basic Research Questions

Q. What are the key enzymatic steps in the biosynthesis of pentalenolactone D(1−)?

The biosynthesis involves a series of oxidative and rearrangement steps catalyzed by enzymes encoded in the ptl gene cluster of Streptomyces species. Key steps include:

- PtlH : A non-heme iron dioxygenase responsible for the hydroxylation of 1-deoxypentalenic acid, forming pentalenic acid .

- PtlE : A Baeyer-Villiger monooxygenase (BVMO) that catalyzes the oxidation of 7-epi-pentalenolactone to pentalenolactone D(1−) via a Criegee intermediate .

- Gene knockout studies and LC-MS metabolite profiling are critical for validating these steps .

| Enzyme | EC Number | Function |

|---|---|---|

| PtlH | N/A | Hydroxylation of 1-deoxypentalenic acid |

| PtlE | 1.14.13.170 | Baeyer-Villiger oxidation |

| CYP105D7 | N/A | Shunt metabolite formation via hydroxylation |

Q. How is the structure of pentalenolactone D(1−) confirmed experimentally?

Structural elucidation relies on:

- NMR spectroscopy for determining bond connectivity and stereochemistry .

- X-ray crystallography to resolve absolute configurations, as demonstrated for neopentalenolactone D .

- GC-MS retention time comparisons with authentic standards to identify discrepancies (e.g., distinguishing pentalenolactone D from its neo-isomer) .

Advanced Research Questions

Q. How do stereochemical outcomes in pentalenolactone D(1−) biosynthesis arise from enzyme-substrate interactions?

The stereoselectivity of PtlE-mediated Baeyer-Villiger oxidation is governed by the conformational flexibility of the Criegee adduct. Discrete conformers of the intermediate lead to distinct products:

- Pentalenolactone D(1−) vs. neopentalenolactone D , differentiated by the orientation of the lactone ring .

- Computational modeling and isotopic labeling (e.g., 18O) can track oxygen incorporation patterns .

Q. What experimental strategies resolve contradictions in structural data for pentalenolactone derivatives?

Discrepancies, such as mismatched GC-MS retention times, require:

- Comprehensive NMR analysis (e.g., 1H-13C HSQC, NOESY) to reassign proton environments .

- Single-crystal X-ray diffraction to unambiguously confirm stereochemistry, as demonstrated for neopentalenolactone D methyl ester .

- Comparative biosynthetic studies using Δptl mutants to isolate intermediates and validate pathways .

Q. How do shunt metabolites like pentalenic acid impact pentalenolactone D(1−) biosynthesis?

- CYP105D7 in Streptomyces avermitilis hydroxylates 1-deoxypentalenic acid, diverting flux away from the primary pathway .

- Metabolite profiling under varying culture conditions (e.g., pH, oxygen levels) can quantify shunt pathway activity.

- Enzyme inhibition assays using CYP105D7-specific inhibitors (e.g., ketoconazole) help restore pentalenolactone yield .

Q. Methodological Guidance

Q. How to design gene cluster studies for pentalenolactone D(1−) biosynthesis?

- Genome mining : Use tools like antiSMASH to identify conserved ptl clusters in Streptomyces genomes .

- Heterologous expression : Clone candidate genes (e.g., ptlE, ptlH) into model hosts (e.g., E. coli) for functional validation .

- CRISPR-Cas9 knockout : Generate targeted deletions to confirm enzyme roles .

Q. What analytical workflows are optimal for quantifying pentalenolactone D(1−) in complex matrices?

- LC-HRMS : Employ reverse-phase C18 columns with ESI(+) ionization for high sensitivity .

- Isotope dilution assays : Use 13C-labeled internal standards to improve quantification accuracy .

- Multivariate statistical analysis (e.g., PCA) to distinguish biosynthetic variants in metabolomic datasets .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on enzyme substrate specificity?

- Kinetic assays : Compare kcat/Km values for PtlE with alternative substrates (e.g., 7-epi-pentalenolactone vs. analogs) .

- Structural homology modeling : Map active-site residues to predict substrate compatibility .

- Site-directed mutagenesis : Test hypotheses (e.g., D306A mutation in PtlE) to alter regioselectivity .

属性

分子式 |

C15H19O4- |

|---|---|

分子量 |

263.31 g/mol |

IUPAC 名称 |

(1S,4aR,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylate |

InChI |

InChI=1S/C15H20O4/c1-8-13(18)19-6-11-10(12(16)17)4-9-5-14(2,3)7-15(8,9)11/h4,8-9,11H,5-7H2,1-3H3,(H,16,17)/p-1/t8-,9-,11+,15-/m1/s1 |

InChI 键 |

MRLXXQBBRNRWDA-LIEMUPCESA-M |

手性 SMILES |

C[C@@H]1C(=O)OC[C@@H]2[C@]13CC(C[C@H]3C=C2C(=O)[O-])(C)C |

规范 SMILES |

CC1C(=O)OCC2C13CC(CC3C=C2C(=O)[O-])(C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。